2-Ethoxy-3-methylaniline
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Overview
Description
2-Ethoxy-3-methylaniline, also known as o-Anisidine ethyl ether, is an organic compound with the chemical formula C9H13NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methylaniline typically involves the ethylation of 3-methylaniline. One common method is the reaction of 3-methylaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
2-Ethoxy-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Methoxy-3-methylaniline: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxyaniline: Similar structure but with the ethoxy group at a different position on the aromatic ring.
2-Ethoxyaniline: Similar structure but without the methyl group.
Uniqueness: 2-Ethoxy-3-methylaniline is unique due to the specific positioning of the ethoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
IUPAC Name |
2-ethoxy-3-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-11-9-7(2)5-4-6-8(9)10/h4-6H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBOMTKEAQCJGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718327 |
Source
|
Record name | 2-Ethoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-44-5 |
Source
|
Record name | 2-Ethoxy-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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